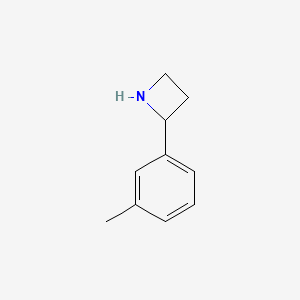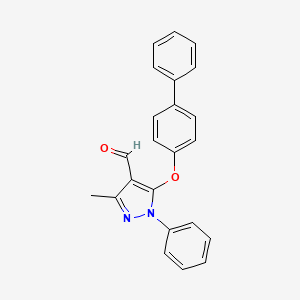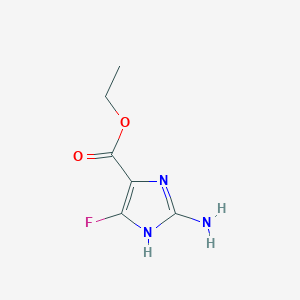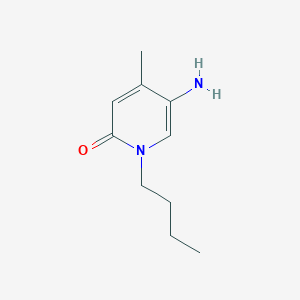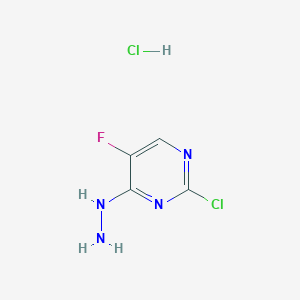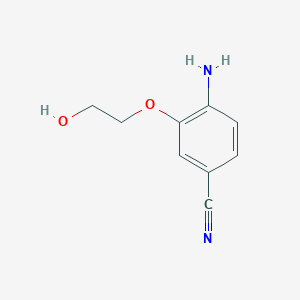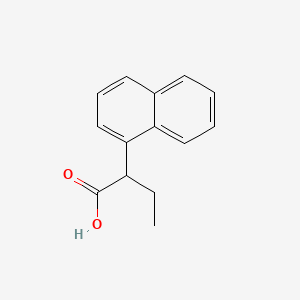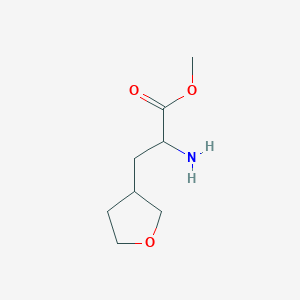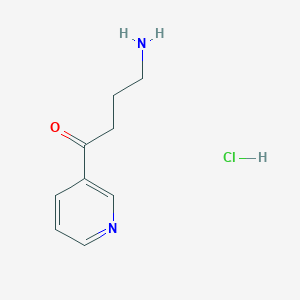
3-(3-Bromophenyl)-2-methyl-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-2-methyl-3-oxopropanal is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a propanal group with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-methyl-3-oxopropanal typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in liquid crystal polymers.
(3-Bromophenyl)triphenylsilane: Utilized in organic synthesis.
Uniqueness
3-(3-Bromophenyl)-2-methyl-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and carbonyl group make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |
Clave InChI |
HZURAIGMMQPFNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


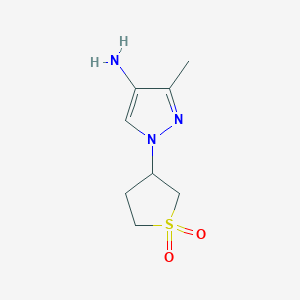
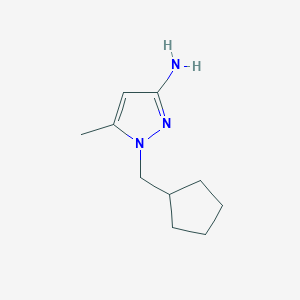
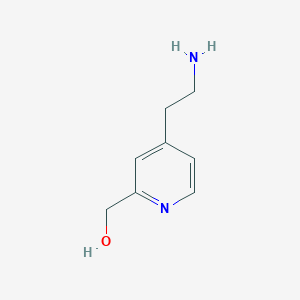
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
